1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone
Overview
Description
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, also known by other names such as (2-Oxopropylidene)triphenylphosphorane , Acetylmethylene-triphenylphosphorane , and Methyl (triphenylphosphoranylidene)methyl ketone , has a molecular formula of C8H8O2 and a molecular weight of 136.15 g/mol . It is a fascinating chemical compound with diverse applications in scientific research, and its unique properties open doors for breakthroughs in various fields.
Molecular Structure Analysis
The molecular structure of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone consists of an acetophenone moiety with a hydroxy group attached to the phenyl ring. The phosphoranylidene group is also present, contributing to its unique properties .
Scientific Research Applications
Structural and Spectroscopic Analysis
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has been crystallized for detailed structural and spectroscopic analysis. X-ray diffraction, FT-IR, NMR (1H, 13C, 31P), and DFT studies have been utilized to understand its structural, electronic, and spectroscopic properties. These analyses have shown good agreement between experimental and theoretical results, providing insights into vibrational modes, wavenumbers, and intensities. Additionally, Hirshfeld and MEP surface analyses, as well as HOMO–LUMO orbitals and Mulliken charge distribution, have been performed (Inkaya et al., 2020).
Antibacterial Applications
The compound has shown promising antibacterial activities when tested using the minimal inhibitory concentration (MIC) method. This indicates its potential use in antimicrobial applications (Inkaya et al., 2020).
Cycloaddition Reactions in Organic Synthesis
It has been used in the triphenylphosphine-mediated cyclocondensation reaction to prepare diazabenzo[e]acephenanthrylene-1,2-dicarboxylate derivatives. This demonstrates its role in facilitating regiospecific reactions in organic synthesis (Alizadeh et al., 2017).
Fluorescent Probing in Biological Systems
The compound is used in the development of BODIPY-based fluorescent probes. These probes, selective to H2S, can be applied in biological systems such as HCT-116 and CT-26 cells, indicating its potential in studying the effects of HS− in these systems (Fang et al., 2019).
Antimicrobial Screening
Compounds derived from 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone have been synthesized and screened for antimicrobial activity. These studies demonstrate the compound's relevance in the synthesis of antimicrobials (Sherekar et al., 2022).
Catalysis in Organic Reactions
This compound plays a significant role in reactions catalyzed by silica gel. It has been used in the conversion of specific diesters to methyl 6-bromo-2-oxo-2H-chromene-4-carboxylates under solvent-free conditions, indicating its utility in facilitating organic reactions (Ramazani & Souldozi, 2003).
Future Directions
properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21O2P/c27-25-19-11-10-18-24(25)26(28)20-29(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVUDQOUYXZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369132 | |
Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone | |
CAS RN |
81995-11-1 | |
Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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